ETHYL 5-ACETYL-2-[2-(3-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-ACETYL-2-[2-(3-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 5-ACETYL-2-[2-(3-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods often utilize microwave irradiation and specific catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
ETHYL 5-ACETYL-2-[2-(3-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(3-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(3-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
ETHYL 5-ACETYL-2-[2-(3-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
ethyl 5-acetyl-2-[[2-(3-bromophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-7-5-6-12(19)8-13/h5-8H,4,9H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKSILRYODADLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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